6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole
Overview
Description
6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an imidazo[2,1-b][1,3]thiazole core with a methyl group at the 6-position and a piperazin-1-ylmethyl substituent at the 5-position. This structure imparts the compound with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazin-1-ylmethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities and therapeutic potential.
Uniqueness: 6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-9-10(8-14-4-2-12-3-5-14)15-6-7-16-11(15)13-9/h6-7,12H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZKXNVNPVPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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